molecular formula C7H12N2O B14863511 Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one

Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B14863511
M. Wt: 140.18 g/mol
InChI Key: DXFSSDDPQPFJJG-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one: is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a five-membered ring fused to a six-membered ring, both containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves cyclization reactions. One common method is the hydrogenation of unsaturated δ-lactams. This process involves the reduction of the double bonds in the lactam ring to form the saturated octahydro compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization, reduction, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can further saturate the compound or modify existing functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)

InChI Key

DXFSSDDPQPFJJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC(=O)N2)NC1

Origin of Product

United States

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